molecular formula C32H48N4O2 B14673075 1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione CAS No. 47798-39-0

1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione

Cat. No.: B14673075
CAS No.: 47798-39-0
M. Wt: 520.7 g/mol
InChI Key: GTMGMWADNZRYLQ-UHFFFAOYSA-N
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Description

1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the class of anthraquinone derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione typically involves multi-step organic reactions. One common method includes the reaction of 1,5-diaminoanthraquinone with 4-(diethylamino)-1-methylbutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the anthraquinone core.

Scientific Research Applications

1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound targets specific molecular pathways involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis((4-(dimethylamino)-1-methylbutyl)amino)-9,10-anthracenedione: Similar structure but with dimethylamino groups instead of diethylamino groups.

    1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-anthraquinone: Lacks the 9,10-anthracenedione core, making it less effective in certain applications.

Uniqueness

1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione is unique due to its specific substitution pattern and the presence of both diethylamino and anthracenedione groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

47798-39-0

Molecular Formula

C32H48N4O2

Molecular Weight

520.7 g/mol

IUPAC Name

1,5-bis[5-(diethylamino)pentan-2-ylamino]anthracene-9,10-dione

InChI

InChI=1S/C32H48N4O2/c1-7-35(8-2)21-13-15-23(5)33-27-19-11-17-25-29(27)31(37)26-18-12-20-28(30(26)32(25)38)34-24(6)16-14-22-36(9-3)10-4/h11-12,17-20,23-24,33-34H,7-10,13-16,21-22H2,1-6H3

InChI Key

GTMGMWADNZRYLQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NC(C)CCCN(CC)CC

Origin of Product

United States

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